Hydrogen-Bond Donor/Acceptor Profile Versus Methoxy and Para-Methyl Analogs
CAS 915372-71-3 possesses two hydrogen-bond donor sites (sulfonamide NH and phenolic OH) and four acceptor sites, compared to one donor and four acceptors for the 2-methoxy analog (CAS 338961-06-1) and one donor and three acceptors for the 4-methyl analog [1]. This difference directly impacts aqueous solubility, membrane permeability, and target-binding geometry. The calculated LogP for the target compound is 4.3 [1], which falls within the optimal range for topical absorption but differs from the more lipophilic methoxy analog (estimated LogP ~4.8 based on substituent π-values) .
| Evidence Dimension | Hydrogen-bond donor count / LogP |
|---|---|
| Target Compound Data | 2 H-bond donors, 4 acceptors; calculated LogP 4.3 |
| Comparator Or Baseline | 2,4,5-trichloro-N-(2-methoxyphenyl)benzenesulfonamide: 1 donor, 4 acceptors, estimated LogP ~4.8; 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide: 1 donor, 3 acceptors |
| Quantified Difference | +1 H-bond donor vs. methoxy and para-methyl analogs; LogP reduction of ~0.5 units vs. methoxy analog |
| Conditions | In silico calculation (Molaid platform); LogP by octanol/water partition coefficient method |
Why This Matters
The additional hydrogen-bond donor alters solubility and formulation requirements; researchers developing topical or transdermal formulations must account for this difference, as substitution with the methoxy analog will overestimate lipophilicity and underestimate aqueous solubility.
- [1] Molaid.com. Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- | 915372-71-3. Calculated Properties. View Source
